molecular formula C6H4KNO2 B8766483 Potassium pyridine-2-carboxylate CAS No. 25108-36-5

Potassium pyridine-2-carboxylate

Cat. No. B8766483
Key on ui cas rn: 25108-36-5
M. Wt: 161.20 g/mol
InChI Key: HJIGRHPMRXZAEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06610883B1

Procedure details

The pyridinedicarboxylate 30 (19.5 g, 0.1 mol) was treated with solid KOH (6.51 g, 0.1 mol) in 300 mL of methanol at room temperature for 2 h, giving rise to a thick pale white suspension, which was filtered and dried to provide the mono-potassium pyridinecarboxylate 3 in quantitative yield.
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](C([O-])=O)[C:2]=1[C:10]([O-:12])=[O:11].[OH-].[K+:14]>CO>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([O-:12])=[O:11].[K+:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-]
Name
Quantity
6.51 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving rise to a thick pale white suspension, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=O)[O-].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.